molecular formula C4H6N4 B1277302 4-Azidobutanenitrile CAS No. 21994-40-1

4-Azidobutanenitrile

Cat. No. B1277302
CAS RN: 21994-40-1
M. Wt: 110.12 g/mol
InChI Key: SBIAREQXQLOOAR-UHFFFAOYSA-N
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Description

The compound 4-Azidobutanenitrile is a chemical of interest due to its potential as an intermediate in the synthesis of various organic molecules. While the provided papers do not directly discuss 4-Azidobutanenitrile, they do provide insights into related compounds and reactions that can be informative for understanding the synthesis, molecular structure, and reactivity of azido and nitrile functional groups.

Synthesis Analysis

The synthesis of related compounds involves the transformation of 1-Arylmethyl-2-(cyanomethyl)aziridines into various butanenitriles through intermediate aziridinium salts, as described in the first paper . This process includes a regiospecific ring opening, which is a key step in the synthesis of these compounds. The results of this synthesis are supported by ab initio calculations, which provide a theoretical basis for the observed experimental outcomes.

Molecular Structure Analysis

The molecular structure of azido and nitrile-containing compounds can be complex, as indicated by the synthesis of 4'-azido-2,2':6',2''-terpyridines and their metal complexes . X-ray crystal structure analysis was used to determine the structure of one such compound, which suggests that similar analytical techniques could be applied to understand the structure of 4-Azidobutanenitrile.

Chemical Reactions Analysis

The reactivity of azido and nitrile groups is highlighted in the papers. For instance, the thermal ring cleavage of 3-pyridyl azides leads to the formation of isocyanobut-2-enenitriles . This demonstrates the potential for azido groups to participate in ring cleavage reactions, which could be relevant for the chemical reactions of 4-Azidobutanenitrile. Additionally, the reduction of azide to amine in the synthesis of metal complexes indicates the susceptibility of azido groups to reductive transformations.

Physical and Chemical Properties Analysis

Although the provided papers do not directly discuss the physical and chemical properties of 4-Azidobutanenitrile, the properties of similar compounds can be inferred. For example, the synthesis of beta-amino acids containing an aziridine heterocycle involves the manipulation of functional groups that are also present in 4-Azidobutanenitrile. The stability and reactivity of these functional groups under various conditions can provide insights into the physical and chemical properties of 4-Azidobutanenitrile.

Scientific Research Applications

Synthesis of 4-Aminobutanenitrile

4-Aminobutanenitrile is synthesized from 4-azidobutanenitrile and is significant in the production of neurological disorder therapeutics, including treatments for Parkinson’s and Alzheimer’s diseases. It also serves as an industrial precursor to pyrroline and pyrrolidine. An improved synthesis method involves the Co(II) catalyzed reduction of 4-azidobutanenitrile with NaBH4 or a one-pot Staudinger reduction, resulting in better yields (Capon, Avery, Purdey, & Abell, 2020).

Application in Antiviral Research

Although not directly involving 4-azidobutanenitrile, related compounds such as 3'-azido-3'-deoxythymidine (AZT) have been pivotal in antiviral research, particularly for the treatment of HIV/AIDS. This highlights the potential relevance of azido compounds in the development of antiviral therapeutics (Martin, Hitchcock, De Clercq, & Prusoff, 2010).

Insights into Magnetic Anisotropy

Research on a Co(II)-azido complex provides insights into the ligand field of the azido ligand and its influence on magnetic anisotropy. This study, although focused on a different azido compound, exemplifies the significance of azido ligands in understanding magnetic properties in chemistry (Schweinfurth et al., 2015).

Photoaffinity Labeling in Drug Discovery

Photoactivable aryl azide reagents derived from azido compounds like 4-azidobutanenitrile are used in photoaffinity labeling for drug discovery. This technique is crucial in identifying drug targets and understanding drug-receptor interactions (Mappus et al., 2000).

properties

IUPAC Name

4-azidobutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4/c5-3-1-2-4-7-8-6/h1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBIAREQXQLOOAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC#N)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60398334
Record name 4-azidobutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60398334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Azidobutanenitrile

CAS RN

21994-40-1
Record name NSC137895
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137895
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-azidobutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60398334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
PK Capon, TD Avery, MS Purdey… - Synthetic …, 2021 - Taylor & Francis
… Its synthesis has been reported previously by reduction of the corresponding azide, 4-azidobutanenitrile (2). A Staudinger reduction of 2 to 1 was reported by Yuan and Silverman in …
Number of citations: 1 www.tandfonline.com
MP Doyle, JAL Whitefleet, RJ Bosch - The Journal of Organic …, 1979 - ACS Publications
… of representative nitrosonium salts with 4-azidobutanenitrile in the presence and absence of … To test this hypothesis, we added 4-azidobutanenitrile to NO+BF4“ in a chloroform solution …
Number of citations: 22 pubs.acs.org
T Rapp, C DeForest - 2022 - chemrxiv.org
… and Rubpy were respectively synthesized in a two- and one-step processes from Ru(bpy)2Cl2 or RuCl3 and 2,2’-biquinoline, whereby azide-bearing ligands (4-azidobutanenitrile) …
Number of citations: 3 chemrxiv.org
TL Rapp, CA DeForest - Nature Communications, 2023 - nature.com
… and Rubpy were respectively synthesized in a two- and one-step processes from Ru(bpy) 2 Cl 2 or RuCl 3 and 2,2’-biquinoline, whereby azide-bearing ligands (4-azidobutanenitrile) …
Number of citations: 1 www.nature.com
Y Wang, J Zhang, B Han, L Tan, W Cai, Y Li… - Nature …, 2023 - nature.com
… Specifically, pTAF was synthesized by reaction of Boc-l−4-cyanophenylalanine with 4-azidobutanenitrile in the presence of hydrazine hydrate and 3-mercaptopropionic acid to form a 1,2…
Number of citations: 5 www.nature.com
BI Usachev - Organic Chemistry, 2020 - arkat-usa.org
… distribution after treatment of 4-azidobutanenitrile (27a) with NO+SbF6ˉ 4-Azidobutanenitrile (27a) … towards 4-azidobutanenitrile yielding N20 (18%), N25 (72%), 28 (7%), and 29 (3%).…
Number of citations: 5 www.arkat-usa.org
PK Capon - 2021 - digital.library.adelaide.edu.au
… Preparation of 4-aminobutanenitrile by Co(II) catalysed reduction, or a one-pot Staudinger reduction, of 4-azidobutanenitrile was low yielding. The reported Staudinger reaction was …
Number of citations: 2 digital.library.adelaide.edu.au
H Yuan, RB Silverman - Bioorganic & medicinal chemistry, 2006 - Elsevier
A series of potential substrates of γ-aminobutyric acid aminotransferase (GABA-AT) with lipophilic bioisosteres of the carboxylic acid group (2–7) were synthesized and tested. Most of …
Number of citations: 55 www.sciencedirect.com
Z Li, Y Zhu, Y Sun, K Qin, W Liu, W Zhou… - ACS Chemical …, 2016 - ACS Publications
… Accordingly, (S)-2-amino-4-azidobutanenitrile (Abn) serves as the nitrile precursor of Aha and (S)-2-amino-hex-5-ynenitrile (Ahn) as the precursor of Hpg (Figure 1A). Abn was …
Number of citations: 18 pubs.acs.org
VS Gutierrez, A Arnault, V Ferreira… - The Journal of …, 2022 - ACS Publications
Pyrazine-fused 1,2,6,6a-tetrazapentalenes (PyTeAP) are zwitterionic tricyclic compounds exhibiting an original pattern with four consecutive nitrogen atoms. They were obtained by a …
Number of citations: 1 pubs.acs.org

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